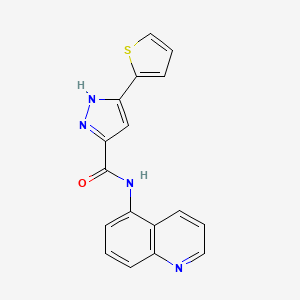![molecular formula C18H18N4O2S B6581447 N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239047-70-1](/img/structure/B6581447.png)
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, also known as NMPTPC, is a heterocyclic compound that has been studied for its potential therapeutic applications in the medical field. It is a derivative of pyrazole, which is a five-membered ring containing nitrogen and oxygen atoms. NMPTPC has been studied for its potential to act as a ligand for G-protein-coupled receptors, and it has been found to have a variety of biological effects.
Applications De Recherche Scientifique
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in the medical field. It has been found to possess anti-inflammatory and analgesic properties, as well as anti-cancer activity. It has also been studied for its potential to act as a ligand for G-protein-coupled receptors, which are involved in many physiological processes.
Mécanisme D'action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is not yet fully understood, but it is thought to involve the binding of the compound to G-protein-coupled receptors. This binding is thought to lead to the activation of signal transduction pathways, which in turn leads to the biological effects of the compound.
Biochemical and Physiological Effects
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and analgesic properties, as well as anti-cancer activity. It has also been found to modulate the activity of various enzymes and proteins, as well as to affect the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize, making it a useful tool for researchers. However, the compound is not yet fully understood, so the exact mechanism of action is not yet known. This makes it difficult to predict the exact biological effects of the compound.
Orientations Futures
There are a number of potential future directions for research on N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. These include further research into the mechanism of action of the compound, as well as research into its potential therapeutic applications. Additionally, further research into the structure-activity relationships of the compound could help to identify new compounds with similar properties. Other potential directions include research into the pharmacokinetics and pharmacodynamics of the compound, as well as research into its potential toxicity.
Méthodes De Synthèse
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can be synthesized from a variety of starting materials. One method involves the reaction of 4-morpholinophenol with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in aqueous solution and yields N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide as the product.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(16-12-15(20-21-16)17-2-1-11-25-17)19-13-3-5-14(6-4-13)22-7-9-24-10-8-22/h1-6,11-12H,7-10H2,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKNXXLUJOAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B6581364.png)
![2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide](/img/structure/B6581375.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B6581378.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide](/img/structure/B6581381.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6581385.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581393.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)

![N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581416.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581424.png)
![5-(4-fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581438.png)
![5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581440.png)
![ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6581455.png)
![N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6581467.png)